molecular formula C15H16N2O4 B6045464 5,5-Dimethyl-2-{[(2-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione

5,5-Dimethyl-2-{[(2-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione

Cat. No.: B6045464
M. Wt: 288.30 g/mol
InChI Key: VCJAFGPBOUVMRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Dimethyl-2-{[(2-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione is an organic compound with the molecular formula C15H16N2O4 It is a derivative of cyclohexanedione, characterized by the presence of a nitrophenyl group and a dimethyl substitution on the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-{[(2-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with 2-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-{[(2-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted cyclohexanediones and other functionalized derivatives .

Scientific Research Applications

5,5-Dimethyl-2-{[(2-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-{[(2-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione involves its interaction with specific molecular targets. The nitrophenyl group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Dimethyl-2-{[(3-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione
  • 5,5-Dimethyl-2-{[(4-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione

Uniqueness

Compared to similar compounds, 5,5-Dimethyl-2-{[(2-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione exhibits unique reactivity due to the position of the nitrophenyl group. This positional difference can significantly influence the compound’s chemical behavior and its interactions with other molecules.

Properties

IUPAC Name

3-hydroxy-5,5-dimethyl-2-[(2-nitrophenyl)iminomethyl]cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-15(2)7-13(18)10(14(19)8-15)9-16-11-5-3-4-6-12(11)17(20)21/h3-6,9,18H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJAFGPBOUVMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2=CC=CC=C2[N+](=O)[O-])O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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